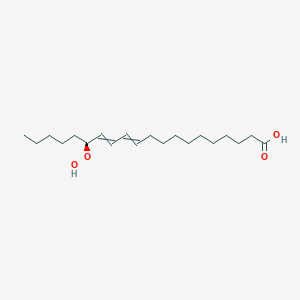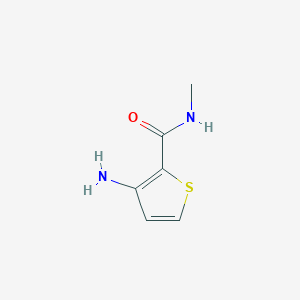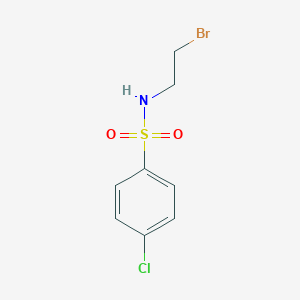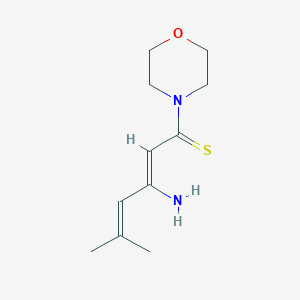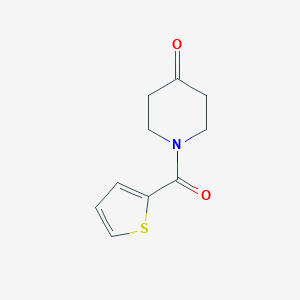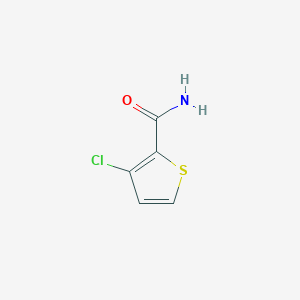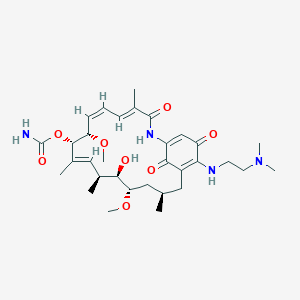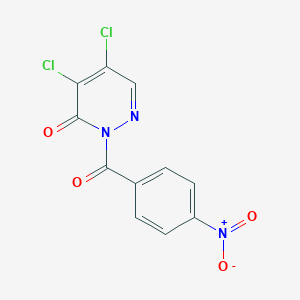
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and biophysical research. It is a highly sensitive and specific probe for detecting the presence and activity of proteins, nucleic acids, and other biomolecules.
Mechanism Of Action
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is a fluorophore that undergoes a significant increase in fluorescence intensity upon binding to biomolecules such as proteins and nucleic acids. The mechanism of action involves the formation of a covalent bond between the 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule, resulting in a change in the local environment of the fluorophore and an increase in fluorescence intensity.
Biochemical And Physiological Effects
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone has been shown to have minimal biochemical and physiological effects on biomolecules and living cells. It is non-toxic and does not interfere with the normal function of proteins and nucleic acids. However, it should be noted that excessive use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can lead to non-specific labeling and interfere with the accuracy of experimental results.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its high sensitivity and specificity for detecting biomolecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the covalent bond formed between 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule can sometimes interfere with the normal function of the biomolecule.
Future Directions
There are several future directions for the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules in complex biological samples. Another direction is in the development of new labeling strategies that can improve the specificity and sensitivity of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone for detecting biomolecules. Finally, the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in combination with other imaging techniques such as super-resolution microscopy could provide new insights into the dynamics and interactions of biomolecules in living cells.
Synthesis Methods
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be synthesized by reacting 4,5-dichloro-3(2H)-pyridazinone with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone as a yellow powder with a melting point of 126-128°C.
Scientific Research Applications
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is widely used in various scientific research applications such as protein labeling, enzyme activity assays, and fluorescence microscopy. It can be used to label proteins and peptides by reacting with primary amines or sulfhydryl groups. 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can also be used to monitor enzyme activity by measuring changes in fluorescence intensity or spectral properties. Furthermore, 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be used in fluorescence microscopy to visualize the localization and dynamics of biomolecules in living cells.
properties
CAS RN |
155164-69-5 |
|---|---|
Product Name |
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone |
Molecular Formula |
C11H5Cl2N3O4 |
Molecular Weight |
314.08 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl2N3O4/c12-8-5-14-15(11(18)9(8)13)10(17)6-1-3-7(4-2-6)16(19)20/h1-5H |
InChI Key |
DERVUVRIRITPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Other CAS RN |
155164-69-5 |
synonyms |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



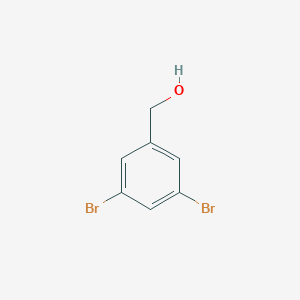

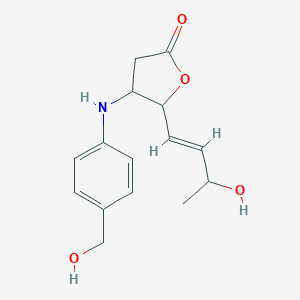


![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
